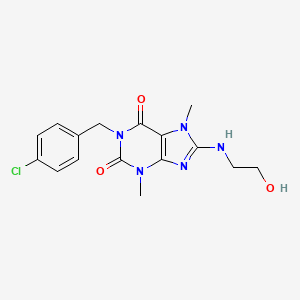![molecular formula C24H18FN3O B2420828 5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-63-4](/img/structure/B2420828.png)
5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline (FBMQ) is a small molecule compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. FBMQ is a pyrazoloquinoline derivative that exhibits a unique structure and has shown promising results in various scientific research applications.
Scientific Research Applications
Synthesis and Characterization
Quinoline derivatives, including structures similar to 5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline, have been synthesized through various chemical reactions. The synthesis involves multi-step processes, including condensation, cyclization, and functionalization, to introduce specific substituents that affect the physical, chemical, and biological properties of the compounds. These synthetic strategies aim to explore the quinoline framework's potential in various scientific applications, such as fluorescence, antimicrobial activity, and as ligands for biological receptors (Aleksanyan & Hambardzumyan, 2013).
Potential Biomedical Applications
Antimicrobial Activity : Some quinoline derivatives have been evaluated for their in vitro antimycobacterial activity, showing promising results against Mycobacterium tuberculosis H37Rv (MTB), indicating their potential as antimicrobial agents (Kantevari et al., 2011).
Anticancer Activity : The preparation of quinoline-based prodrugs for anticancer applications has been explored, utilizing their ability to interact with cancer cells and potentially inhibit growth or induce apoptosis. The design of these compounds often focuses on enhancing selectivity and reducing side effects, making them candidates for further investigation as anticancer agents (Tian et al., 2018).
Biochemical Applications : Quinoline derivatives are recognized for their fluorescence properties, making them useful in biochemical studies for imaging and tracking biological molecules within various systems. The synthesis of fluorescent quinoline derivatives can contribute to advancements in biochemical and medical imaging techniques, aiding in the visualization of cellular processes and disease diagnostics (Sureshkumar et al., 2017).
properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-29-19-11-9-17(10-12-19)23-21-15-28(14-16-5-4-6-18(25)13-16)22-8-3-2-7-20(22)24(21)27-26-23/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHHMDZXTIQJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate)](/img/structure/B2420747.png)
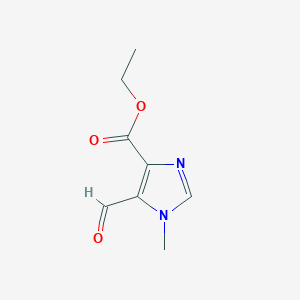
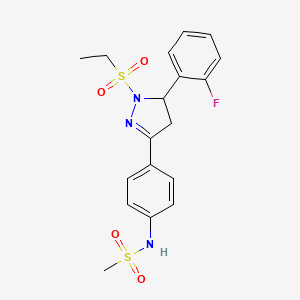

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate](/img/structure/B2420756.png)
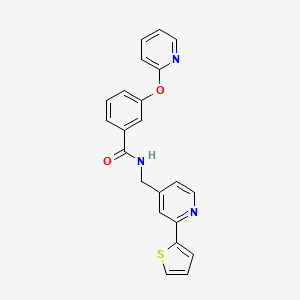
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2420758.png)
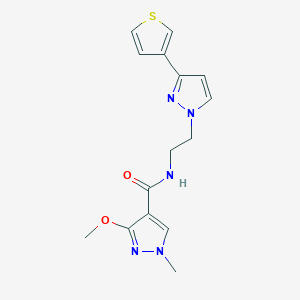
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420760.png)



